molecular formula C22H16N2O2 B15044049 6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole

6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole

Cat. No.: B15044049
M. Wt: 340.4 g/mol
InChI Key: MPEMCVJIZZGVRH-UHFFFAOYSA-N
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Description

6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two benzoxazole moieties, each substituted with a methyl group. Benzoxazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method involves the use of 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at elevated temperatures (e.g., 50°C) to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as metal nanoparticles and ionic liquids are frequently used to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, anhydrous conditions.

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻), various solvents (e.g., ethanol, toluene).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the benzoxazole structure .

Scientific Research Applications

6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole is unique due to its dual benzoxazole structure, which may confer enhanced biological activities and distinct chemical properties compared to other benzoxazole derivatives.

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

6-methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole

InChI

InChI=1S/C22H16N2O2/c1-13-6-8-17-19(10-13)25-21(23-17)15-4-3-5-16(12-15)22-24-18-9-7-14(2)11-20(18)26-22/h3-12H,1-2H3

InChI Key

MPEMCVJIZZGVRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)C4=NC5=C(O4)C=C(C=C5)C

Origin of Product

United States

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